molecular formula C9H12ClF2N B1390643 [(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride CAS No. 1193389-33-1

[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride

Cat. No. B1390643
M. Wt: 207.65 g/mol
InChI Key: DUGSVGFBYSVWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)methyl(ethyl)amine hydrochloride, also known as DFMA, is an organic compound and a derivative of aminobenzyl alcohol. It is a white crystalline solid that is soluble in water and organic solvents. DFMA is widely used in the chemical and pharmaceutical industries for its various properties. It is used as an intermediate in the synthesis of a variety of organic compounds and drugs, as a reagent for the synthesis of other compounds, and as an analytical tool for the detection of various compounds.

Scientific Research Applications

  • The compound 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, closely related to the compound of interest, was synthesized through a sequence involving amine, cyclization reaction, reduction, and acidification, exhibiting high yield and mild conditions (Cheng, 2011).
  • A study on the preparation of tertiary amine hydrochloride salts indicated the formation of genotoxins ethyl chloride and methyl chloride, presenting methods to control these impurities and optimize the synthesis process (Yang et al., 2009).

Chemical Reactions and Properties :

  • Polymorphic forms of a compound structurally similar to the target compound were investigated, indicating the importance of analytical and physical characterization techniques in understanding the subtle structural differences between polymorphs (Vogt et al., 2013).
  • The reaction dynamics and product formation of 2(3)-ethoxycarbonyl-5,6,7,8-tetrafluorochromones with methylamine were explored, showcasing the influence of solvent nature and the amount of amine on the reaction outcome (Shcherbakov et al., 2005).
  • Research on a catalyst-free domino reaction involving compounds structurally similar to the target compound demonstrated the potential for synthesizing complex organic molecules under optimized conditions (Zhao et al., 2020).

Analytical and Detection Methods :

  • Synthetic chlorophyll derivatives were used for the optical detection of various amines, highlighting the potential application of these compounds in analytical chemistry for detecting and quantifying amine compounds (Tamiaki et al., 2013).
  • The development of a method for the determination of amines based on a condensation reaction with fluorescence detection showcased the applications of certain derivatives in high-performance liquid chromatography and mass spectroscopy for the accurate identification of amines (Lian et al., 2009).

properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-12-6-7-3-4-8(10)9(11)5-7;/h3-5,12H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSVGFBYSVWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride

CAS RN

1193389-33-1
Record name Benzenemethanamine, N-ethyl-3,4-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.